rac-methyl 3-[(1r,3s)-3-aminocyclobutyl]propanoate hydrochloride, trans
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Overview
Description
rac-Methyl 3-[(1r,3s)-3-aminocyclobutyl]propanoate hydrochloride, trans: is a synthetic organic compound with potential applications in medicinal chemistry and pharmaceutical research. This compound features a cyclobutyl ring, which is relatively rare in organic molecules, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl 3-[(1r,3s)-3-aminocyclobutyl]propanoate hydrochloride, trans typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction, where two alkenes react under UV light or in the presence of a catalyst to form the four-membered ring.
Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the cyclobutyl ring with an appropriate amine under basic conditions.
Esterification: The propanoate ester is formed by reacting the cyclobutyl amine with a carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as acyl chlorides or alkyl halides are used in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various acylated or alkylated products.
Scientific Research Applications
Chemistry
In chemistry, rac-methyl 3-[(1r,3s)-3-aminocyclobutyl]propanoate hydrochloride, trans is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features may interact with biological targets, making it a candidate for drug development, particularly in the areas of central nervous system disorders and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of rac-methyl 3-[(1r,3s)-3-aminocyclobutyl]propanoate hydrochloride, trans depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The cyclobutyl ring and amino group are likely involved in key interactions with molecular targets, influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aminocyclobutylpropanoate: Lacks the hydrochloride salt form.
Ethyl 3-aminocyclobutylpropanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Cyclobutylamine derivatives: Various derivatives with different substituents on the cyclobutyl ring.
Uniqueness
rac-Methyl 3-[(1r,3s)-3-aminocyclobutyl]propanoate hydrochloride, trans is unique due to its specific stereochemistry and the presence of both the cyclobutyl ring and the propanoate ester. This combination of features can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
2408970-30-7 |
---|---|
Molecular Formula |
C8H16ClNO2 |
Molecular Weight |
193.7 |
Purity |
95 |
Origin of Product |
United States |
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